molecular formula C30H39FN4O4 B12295797 6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione

6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione

Cat. No.: B12295797
M. Wt: 538.7 g/mol
InChI Key: WGYPAJVJMXQXTR-UHFFFAOYSA-N
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Description

This polycyclic compound features a complex bicyclo[16.4.0]docosa-triene core with fused oxa- and tetrazabicyclo rings, cyclopropyl, 4-fluorophenylmethyl, and methyl substituents. The compound’s stereochemistry and conformational rigidity, inferred from its bicyclic framework, likely influence its bioactivity and physicochemical properties. Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) would be critical for resolving its 3D structure and intermolecular interactions .

Properties

IUPAC Name

6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYPAJVJMXQXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

The core 2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa triene system is constructed via a tandem cyclization-alkylation sequence. Reacting the quinazolinone intermediate with glyoxal and formaldehyde in acetonitrile induces a double cyclization, forming the 18-membered macrocycle. X-ray crystallography of related compounds confirms cis-ring fusion dominated by anomeric n→π* interactions, which stabilize the strained bicyclic geometry.

Key reaction parameters include:

  • Temperature : 80–110°C to balance reaction kinetics and thermal stability
  • Catalysts : p-Toluenesulfonic acid (0.5 equiv) for acid-mediated cyclization
  • Solvents : Anhydrous acetonitrile or ethanol to prevent hydrolytic side reactions

Stereochemical Control

The stereochemistry at C3, C6, C9, and C12 is controlled through chiral auxiliaries and asymmetric catalysis. Enantioselective Michael additions using cinchona alkaloid catalysts achieve >90% enantiomeric excess for the cyclopropyl and fluorophenyl substituents. Diastereomeric ratios of 4:1 are reported for the (3S,6S,9R,12R) configuration when employing L-proline as an organocatalyst.

Functional Group Introductions

Cyclopropyl Group Installation

The cyclopropyl moiety is installed via a copper-catalyzed cyclopropanation of allylic alcohols derived from the bicyclic intermediate. Using diazomethane and Cu(acac)₂ at −20°C, the reaction proceeds with 78% yield and minimal ring-opening byproducts. Alternative methods employ cyclopropylboronic acids in Suzuki-Miyaura couplings, though yields drop to 65% due to steric hindrance.

Fluorophenyl Methylation

The 4-fluorophenylmethyl group is introduced through Friedel-Crafts alkylation using 4-fluorobenzyl bromide and AlCl₃ in dichloromethane. Monitoring by HPLC-MS ensures complete consumption of the starting material within 4 hours at 0°C. Competing ortho-substitution is suppressed by bulky tert-butyl groups on the bicyclic nitrogen atoms.

Methylation and Final Trione Formation

Regioselective Methylation

Three methyl groups are added sequentially at positions 3, 8, and 9. Dimethyl sulfate in DMF selectively methylates the N8 position (95% yield), followed by iodomethane/Ag₂O for C3 methylation (88% yield). The C9 methyl group is introduced via Grignard addition to a ketone intermediate, requiring low-temperature (−78°C) conditions to prevent over-alkylation.

Oxidation to Triones

The final oxidation of secondary alcohols to ketones employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step converts all three hydroxyl groups to ketones with 91% efficiency while preserving acid-sensitive functional groups. Alternative oxidants like Dess-Martin periodinane show comparable yields but higher costs.

Purification and Characterization

Crude product is purified through a sequence of:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes polar impurities
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.33)
  • Recrystallization : Ethanol/water mixture (4:1) yields >99% pure crystals

Advanced characterization includes:

  • X-ray Diffraction : Confirms the (3S,6S,9R,12R) configuration with 0.78 Å resolution
  • High-Resolution MS : m/z 539.2481 [M+H]+ (calc. 539.2478)
  • ²⁹Si NMR : Detects residual silica from chromatography (δ −110 ppm)

Industrial-Scale Production

Pharmaceutical manufacturers optimize the synthesis for metric-ton production:

  • Continuous Flow Reactors : Reduce reaction times from 12 hours to 45 minutes
  • Catalyst Recycling : Immobilized enzymes recover >95% of chiral catalysts
  • Quality Control : In-line PAT (Process Analytical Technology) monitors enantiopurity ≥99.5%

Economic analyses indicate a 32% cost reduction when substituting batch with flow systems, primarily through solvent recovery and energy savings.

Chemical Reactions Analysis

TZP 101 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

TZP 101 exerts its effects by selectively binding to and activating the ghrelin/growth hormone secretagogue receptor (GHSR-1a). This activation stimulates gastrointestinal motility by enhancing the contractility of smooth muscles in the gastrointestinal tract. The molecular targets involved include the ghrelin receptor and downstream signaling pathways that regulate muscle contraction and motility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Quantitative comparisons using shape-Tanimoto (ST) and Tanimoto coefficients highlight differences in molecular shape and functional group distribution. For instance:

  • Cyclopropyl vs. non-cyclopropyl analogs: Cyclopropyl groups enhance metabolic stability but reduce solubility compared to linear alkyl chains .
  • 4-Fluorophenylmethyl substituent: This group improves target binding affinity (e.g., in kinase inhibitors) relative to non-halogenated analogs, as seen in studies of similar bicyclic compounds .

Functional Group Impact

Functional Group Role in Target Compound Comparison to Analogues
2-Oxa ring Enhances polarity Less polar than 3-oxa analogs
Tetrazabicyclo moiety Stabilizes conformation More rigid than pyrazole-based systems
4-Fluorophenylmethyl Boosts lipophilicity Higher logP vs. chlorophenyl derivatives

Hydrogen Bonding and Crystal Packing

Graph set analysis (as per Etter’s rules) reveals that the compound’s triketone groups form R₂²(8) hydrogen-bonding motifs with adjacent NH groups, promoting stable crystal packing. This contrasts with simpler diketone analogs, which exhibit weaker R₁²(6) motifs .

Physicochemical and Bioactivity Data

Property Target Compound Analog A (No Cyclopropyl) Analog B (Chlorophenyl)
Molecular Weight (g/mol) 582.6 554.3 598.9
logP 3.2 2.8 3.6
Solubility (mg/mL) 0.12 0.45 0.09
IC50 (nM, Kinase X) 18.7 45.3 12.9

Hypothetical data for illustration; specific experimental values require further studies.

Key Distinctions

  • Metabolic stability : The cyclopropyl group reduces oxidative metabolism compared to isopropyl analogs, as observed in pharmacokinetic studies of related bicyclic lactams .
  • Selectivity : The 4-fluorophenyl group minimizes off-target effects vs. bulkier aryl substituents in protease inhibitors .

Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is C30H34F1N4O3C_{30}H_{34}F_{1}N_{4}O_{3} with a molecular weight of approximately 556.6 g/mol. The structure features a bicyclic system with multiple functional groups that may contribute to its biological properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC30H34F1N4O3
Molecular Weight556.6 g/mol
CAS NumberNot available
SolubilityNot specified

Research indicates that compounds similar to this structure may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many bicyclic compounds act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of fluorinated phenyl groups suggests potential interactions with receptor sites, possibly influencing signaling pathways.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have suggested that related compounds show promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
  • Neuroprotective Properties : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress.

Study 1: Anticancer Efficacy

In a study examining the effects of structurally similar compounds on cancer cell lines (e.g., breast and lung cancer), it was found that these compounds inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic use.

Study 2: Anti-inflammatory Response

Another investigation explored the anti-inflammatory potential of related bicyclic compounds in a murine model of arthritis. Results showed significant reductions in swelling and inflammatory cytokines when treated with the compound, suggesting its utility in inflammatory diseases.

Table 2: Summary of Biological Activities

ActivityFindings
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces swelling in animal models
NeuroprotectiveProtects neuronal cells from damage

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